molecular formula C15H11N3O3S B2879196 2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole CAS No. 116987-25-8

2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2879196
CAS No.: 116987-25-8
M. Wt: 313.33
InChI Key: LVEUPRMZIHFCTC-UHFFFAOYSA-N
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Description

2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a phenyl group and a 4-nitrobenzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole typically involves the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea. This intermediate is then cyclized with phenylhydrazine and carbon disulfide to yield the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfanyl group can be substituted with other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products Formed

    Reduction: 2-[(4-Aminobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

    Cyclization: More complex heterocyclic structures.

Scientific Research Applications

2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
  • 2-[(4-Methylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
  • 2-[(4-Methoxybenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

Uniqueness

2-((4-Nitrobenzyl)thio)-5-phenyl-1,3,4-oxadiazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying the effects of nitro substitution on the biological and chemical properties of oxadiazoles .

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-18(20)13-8-6-11(7-9-13)10-22-15-17-16-14(21-15)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEUPRMZIHFCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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